Cas no 383145-80-0 (3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole)

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole structure
383145-80-0 structure
Product Name:3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole
CAS-nummer:383145-80-0
MF:C23H16Cl2F3N3OS
MW:510.358852386475
CID:5705480
PubChem ID:2766079
Update Time:2023-10-15

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole Chemische en fysische eigenschappen

Naam en identificatie

    • 383145-80-0
    • 3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole
    • AKOS005076339
    • 3-[(3,4-dichlorophenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole
    • 10R-1254
    • 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole
    • (5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL 3-(TRIFLUOROMETHYL)PHENYL ETHER
    • 3-[(3,4-DICHLOROBENZYL)SULFANYL]-4-PHENYL-5-([3-(TRIFLUOROMETHYL)PHENOXY]METHYL)-4H-1,2,4-TRIAZOLE
    • {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl 3-(trifluoromethyl)phenyl ether
    • 4H-1,2,4-Triazole, 3-[[(3,4-dichlorophenyl)methyl]thio]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-
    • Inchi: 1S/C23H16Cl2F3N3OS/c24-19-10-9-15(11-20(19)25)14-33-22-30-29-21(31(22)17-6-2-1-3-7-17)13-32-18-8-4-5-16(12-18)23(26,27)28/h1-12H,13-14H2
    • InChI-sleutel: CXOYNDAEYMIICI-UHFFFAOYSA-N
    • LACHT: ClC1=C(C=CC(=C1)CSC1=NN=C(COC2C=CC=C(C(F)(F)F)C=2)N1C1C=CC=CC=1)Cl

Berekende eigenschappen

  • Exacte massa: 509.0343232g/mol
  • Monoisotopische massa: 509.0343232g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 33
  • Aantal draaibare bindingen: 7
  • Complexiteit: 614
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 7.1
  • Topologisch pooloppervlak: 65.2Ų

Experimentele eigenschappen

  • Dichtheid: 1.40±0.1 g/cm3(Predicted)
  • Kookpunt: 634.7±65.0 °C(Predicted)
  • pka: 0.25±0.10(Predicted)
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